molecular formula C5H4N2S B3019796 2-(1,2-Thiazol-4-yl)acetonitrile CAS No. 66438-67-3

2-(1,2-Thiazol-4-yl)acetonitrile

Cat. No.: B3019796
CAS No.: 66438-67-3
M. Wt: 124.16
InChI Key: MLNJONLMISNCEO-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-4-yl)acetonitrile is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-(1,2-Thiazol-4-yl)acetonitrile is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the compound highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .

Cellular Effects

These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the stability and degradation of the compound over time.

Dosage Effects in Animal Models

Thiazoles have been found to have diverse therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic pathways .

Transport and Distribution

Thiazoles are known to be slightly soluble in water, which could potentially affect their transport and distribution .

Subcellular Localization

Thiazoles are known to be slightly soluble in water, which could potentially affect their localization within the cell .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-(1,2-Thiazol-4-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Thiazol-4-yl)acetonitrile is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,2-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-2-1-5-3-7-8-4-5/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNJONLMISNCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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